Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid
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Overview
Description
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is a chemical compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered cyclic ether (oxirane) ring, which is highly reactive due to ring strain. The presence of the 3,4-dimethoxyphenyl group adds aromatic characteristics, while the carboxylic acid group contributes to its acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . Another method involves the treatment of halohydrins with a base, which induces cyclization to form the epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield and purity, considering factors such as reaction temperature, solvent, and catalyst.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-opening reactions: The strained oxirane ring can be opened under both acidic and basic conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Acidic conditions: Protonation of the oxirane oxygen followed by nucleophilic attack leads to ring opening.
Basic conditions: Nucleophilic attack on the less substituted carbon of the oxirane ring results in ring opening.
Major Products Formed
Scientific Research Applications
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The aromatic and carboxylic acid groups can participate in various interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Epoxides: Other compounds with oxirane rings, such as ethylene oxide and propylene oxide.
Aromatic carboxylic acids: Compounds like benzoic acid and salicylic acid.
Uniqueness
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, aromatic group, and carboxylic acid functionality.
Properties
CAS No. |
39757-44-3 |
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Molecular Formula |
C11H12NaO5+ |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10(16-9)11(12)13;/h3-5,9-10H,1-2H3,(H,12,13);/q;+1 |
InChI Key |
OAZVSKCECZAFKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)O)OC.[Na+] |
Origin of Product |
United States |
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